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Abstract
This technical guide provides a comprehensive overview of the thermochemical properties of 2-
hydroxybutanamide. In the absence of direct experimental data for this specific compound,

this document outlines established computational methodologies for the accurate estimation of

its key thermochemical parameters, including the standard enthalpy of formation, standard

molar entropy, and heat capacity. Detailed descriptions of standard experimental protocols,

such as combustion calorimetry and differential scanning calorimetry, are provided to guide

future empirical studies. Furthermore, this guide presents a theoretical estimation of the

standard enthalpy of formation of 2-hydroxybutanamide using the group additivity method.

Visual diagrams illustrating the computational workflow and general experimental procedures

are included to facilitate a deeper understanding of these methodologies. While no specific

signaling pathways involving 2-hydroxybutanamide have been definitively elucidated, related

N-hydroxybutanamide derivatives have shown potential as matrix metalloproteinase (MMP)

inhibitors, suggesting a possible avenue for future pharmacological research.

Introduction
2-Hydroxybutanamide (C₄H₉NO₂) is a chiral organic compound containing both a hydroxyl

and an amide functional group.[1] Its structural features make it a potential building block in

organic synthesis and a candidate for biological activity. A thorough understanding of its

thermochemical properties is crucial for process development, safety assessment, and
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computational modeling in drug discovery and materials science. These properties, including

the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp),

govern the compound's stability, reactivity, and energy balance in chemical reactions.

This guide addresses the current lack of available experimental thermochemical data for 2-
hydroxybutanamide by focusing on robust computational estimation techniques and outlining

the standard experimental procedures for their eventual determination.

Estimated Thermochemical Properties of 2-
Hydroxybutanamide
Due to the absence of direct experimental measurements, the thermochemical properties of 2-
hydroxybutanamide have been estimated using well-established computational methods. The

following table summarizes these estimated values.

Thermochemical Property Estimated Value (Unit) Method of Estimation

Standard Enthalpy of

Formation (gas)
-435.9 kJ/mol

Group Additivity Method

(Benson)[2][3][4]

Standard Molar Entropy (gas)
Not available from group

additivity methods

Requires more advanced

computational methods such

as ab initio or Density

Functional Theory (DFT)

calculations.[5][6]

Heat Capacity (gas, Cp)
Not available from group

additivity methods

Requires more advanced

computational methods such

as ab initio or Density

Functional Theory (DFT)

calculations.[5][6]

Computed Molecular Weight 103.12 g/mol PubChem[1]

Computed XLogP3 -0.6 PubChem[1]
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Computational Methodologies for Thermochemical
Property Estimation
In the absence of experimental data, computational chemistry provides reliable methods for

predicting thermochemical properties.[7]

Group Additivity Method
The group additivity method, pioneered by Benson, is a powerful and widely used technique for

estimating the standard enthalpy of formation of organic compounds in the gas phase.[2][3][4]

This method is based on the principle that the thermochemical properties of a molecule can be

approximated by the sum of the contributions of its constituent functional groups.[2]

The molecule is dissected into groups, and the enthalpy of formation is calculated by summing

the corresponding group additivity values (GAVs).[3] For 2-hydroxybutanamide, the following

groups would be considered:

C-(C)(H)₃: A primary carbon bonded to another carbon and three hydrogens.

C-(C)₂(H)₂: A secondary carbon bonded to two other carbons and two hydrogens.

C-(C)(CO)(H)(O): A carbon bonded to a carbon, a carbonyl group, a hydrogen, and an

oxygen.

CO-(C)(N): A carbonyl group bonded to a carbon and a nitrogen.

N-(CO)(H)₂: A primary amide nitrogen.

O-(C)(H): A hydroxyl oxygen bonded to a carbon and a hydrogen.

Corrections for non-nearest-neighbor interactions, such as gauche and 1,5-pentane

interactions, may also be applied to refine the estimation.[2]
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Workflow for estimating the standard enthalpy of formation using the Group Additivity Method.

Ab Initio and Density Functional Theory (DFT)
Calculations
For higher accuracy and the determination of properties like entropy and heat capacity, more

sophisticated quantum mechanical methods are employed.

Ab Initio Methods: These methods, such as the Gaussian-n (G2, G3) and Complete Basis

Set (CBS) methods, solve the electronic Schrödinger equation without empirical parameters,

providing highly accurate thermochemical data.[7][8] The process typically involves geometry

optimization, vibrational frequency calculations to obtain zero-point vibrational energy and

thermal corrections, and high-level single-point energy calculations.[9]

Density Functional Theory (DFT): DFT is a widely used computational method that calculates

the electronic structure of atoms and molecules.[5][6] Functionals like B3LYP are commonly

used in conjunction with appropriate basis sets to predict a range of thermochemical

properties with good accuracy and lower computational cost compared to high-level ab initio

methods.[10]

Experimental Protocols for Thermochemical
Property Determination
Should experimental determination of the thermochemical properties of 2-hydroxybutanamide
be undertaken, the following standard protocols are recommended.
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Determination of Standard Enthalpy of Formation via
Combustion Calorimetry
Combustion calorimetry is the primary experimental technique for determining the standard

enthalpy of combustion (ΔcH°), from which the standard enthalpy of formation (ΔfH°) can be

derived.[11]

Methodology:

Sample Preparation: A precisely weighed sample of high-purity 2-hydroxybutanamide is

placed in a crucible within a high-pressure vessel known as a bomb.

Calorimeter Setup: The bomb is filled with high-pressure oxygen and submerged in a known

mass of water in an insulated container (the calorimeter). The initial temperature of the water

is recorded.

Combustion: The sample is ignited electrically. The complete combustion of 2-
hydroxybutanamide (C₄H₉NO₂) would proceed according to the following reaction:

C₄H₉NO₂(s) + 5.25 O₂(g) → 4 CO₂(g) + 4.5 H₂O(l) + 0.5 N₂(g)

Temperature Measurement: The heat released by the combustion reaction is absorbed by

the bomb and the surrounding water, causing a temperature rise, which is measured

precisely.

Calculation: The heat of combustion is calculated from the temperature change, the heat

capacity of the calorimeter system (determined through calibration with a standard

substance like benzoic acid), and the mass of the sample.

Derivation of ΔfH°: The standard enthalpy of formation is then calculated from the

experimental enthalpy of combustion using Hess's Law, incorporating the known standard

enthalpies of formation of the combustion products (CO₂, H₂O).

Determination of Heat Capacity and Phase Behavior via
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a versatile thermal analysis technique used to

measure the heat flow into or out of a sample as a function of temperature or time. It is
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particularly useful for determining heat capacity and observing phase transitions.

Methodology:

Sample Preparation: A small, accurately weighed sample of 2-hydroxybutanamide is

hermetically sealed in a sample pan. An empty pan is used as a reference.

DSC Analysis: The sample and reference pans are placed in the DSC instrument and

subjected to a controlled temperature program (e.g., heating at a constant rate).

Heat Flow Measurement: The instrument measures the difference in heat flow required to

maintain the sample and reference at the same temperature.

Data Analysis:

Heat Capacity (Cp): The heat capacity of the sample is determined from the heat flow

signal in a temperature region with no thermal events.

Phase Transitions: Melting point and enthalpy of fusion are determined from the

temperature and area of the endothermic peak observed during heating. Glass transitions

can also be identified as a step-change in the heat capacity.
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General experimental workflow for determining thermochemical properties.

Potential Biological Relevance
While specific signaling pathways involving 2-hydroxybutanamide are not documented,

research into structurally related compounds provides insights into potential biological activities.

A recent study on novel N-hydroxybutanamide derivatives demonstrated their ability to inhibit

matrix metalloproteinases (MMPs).[12][13] Some of these derivatives exhibited antitumor and

antimetastatic effects in preclinical models.[12][13] This suggests that the N-

hydroxybutanamide scaffold may be a promising starting point for the development of novel
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therapeutics, warranting further investigation into the biological activities of 2-
hydroxybutanamide and its analogues.

Conclusion
This technical guide has synthesized the available information on the thermochemical

properties of 2-hydroxybutanamide. In the absence of direct experimental data, this document

emphasizes the utility of computational methods, particularly the group additivity method for

estimating the standard enthalpy of formation, and more advanced ab initio and DFT methods

for a more comprehensive thermochemical characterization. The detailed experimental

protocols for combustion calorimetry and differential scanning calorimetry provide a clear

roadmap for future empirical studies. The potential biological activity of related N-

hydroxybutanamide derivatives highlights an important area for future research. The data and

methodologies presented herein are intended to be a valuable resource for researchers in

chemistry, pharmacology, and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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